molecular formula C9H9NO B14278511 Benzene, 1-methyl-4-(1-nitrosoethenyl)- CAS No. 153629-88-0

Benzene, 1-methyl-4-(1-nitrosoethenyl)-

Cat. No.: B14278511
CAS No.: 153629-88-0
M. Wt: 147.17 g/mol
InChI Key: UQLZHLADBMFFLZ-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-(1-nitrosoethenyl)-, is a substituted aromatic compound featuring a benzene ring with a methyl group at position 1 and a 1-nitrosoethenyl group (-CH₂-C=N-O) at position 3. This compound’s structure combines electron-donating (methyl) and electron-withdrawing (nitrosoethenyl) groups, which may confer unique reactivity patterns.

Nitroso compounds are often implicated in industrial synthesis, pharmaceuticals, and toxicological studies due to their ability to act as nitrosating agents or participate in free radical pathways . The ethenyl moiety may further enhance conjugation and influence solubility or stability.

Properties

CAS No.

153629-88-0

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-methyl-4-(1-nitrosoethenyl)benzene

InChI

InChI=1S/C9H9NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6H,2H2,1H3

InChI Key

UQLZHLADBMFFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(1-nitrosoethenyl)- typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted benzene derivatives.

    Substitution: Halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(1-nitrosoethenyl)- involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring’s delocalized π-electrons facilitate electrophilic substitution reactions, while the nitroso group can undergo reduction to form amino derivatives .

Comparison with Similar Compounds

Functional Group Effects

  • Nitroso vs. Nitro Groups: The nitroso group (N=O) in the target compound is less electron-withdrawing than the nitro group (-NO₂) in "Benzene, 1-(1-methylethenyl)-4-nitro-" but more reactive in nitrosation and redox reactions.
  • Sulfonyl vs. Nitrosoethenyl : Sulfonyl groups (e.g., in ) impart polarity and stability, whereas the nitrosoethenyl group’s conjugated system may enhance electrophilicity and participation in cycloaddition reactions.

Structural Modifications

  • Alkyl Chain Length : Linear alkyl chains (e.g., pentyl in ) increase hydrophobicity and reduce reactivity compared to functionalized substituents like nitrosoethenyl. This impacts applications in material science versus biochemistry.
  • Positional Isomerism : Compounds like "Benzene, 1-methoxy-4-(nitromethyl)-" () demonstrate how substituent position alters electronic effects; para-substitution in the target compound optimizes conjugation and resonance stabilization.

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